Home > Products > Screening Compounds P137722 > 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione - 656801-73-9

3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-3507574
CAS Number: 656801-73-9
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound features a unique structure characterized by a pyrido[3,2-d]pyrimidine core, which is substituted with a benzyl group that has a chlorine atom at the para position. Its molecular formula is C15H12ClN3O2, and it has garnered significant interest in scientific research due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and biology.

Source and Classification

This compound can be classified as a pyrido[3,2-d]pyrimidine derivative, which is known for its diverse biological activities. It is often explored for its potential as an enzyme inhibitor and has been studied for anticancer properties. The compound's unique structural features contribute to its reactivity and interaction with biological targets, making it a valuable subject of research in synthetic chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves several key steps:

  1. Formation of the Pyrido[3,2-d]pyrimidine Core: This initial step usually involves the cyclization of suitable precursors under acidic or basic conditions. Commonly, this includes the condensation of 4-chlorobenzylamine with a pyrimidine derivative.
  2. Substitution Reactions: Following the formation of the core structure, substitution reactions are conducted to introduce the benzyl and 4-chlorobenzyl groups. This often requires reagents such as benzyl chloride and 4-chlorobenzyl chloride in the presence of bases like potassium carbonate.
  3. Purification: The final product undergoes purification through recrystallization or column chromatography to achieve high purity levels necessary for further biological evaluation.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be represented as follows:

  • Molecular Formula: C15H12ClN3O2
  • Molecular Weight: Approximately 299.73 g/mol
  • IUPAC Name: 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

The compound features a fused ring system that contributes to its chemical stability and biological activity. The presence of the chlorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid or potassium permanganate to yield oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

These reactions allow for the modification of the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.

Mechanism of Action

Process and Data

The primary target for 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2). The mechanism of action involves:

  • Inhibition of CDK2 Activity: The compound interacts with CDK2, leading to inhibition of its kinase activity.
  • Impact on Cell Cycle Progression: This inhibition disrupts cell cycle progression by affecting the transition from the G1 phase to the S phase.
  • Biochemical Pathways: The compound's action results in significant cytotoxic effects against various cancer cell lines due to its ability to interfere with key phosphorylation events necessary for cell proliferation.

Pharmacokinetic studies suggest that this compound exhibits favorable properties for therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione include:

  • Melting Point: Approximately 178–180 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the aromatic rings.

These properties are crucial for understanding how the compound behaves in biological systems and during synthesis processes .

Applications

Scientific Uses

The applications of 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione are diverse:

  • Medicinal Chemistry: Investigated for potential anticancer therapies due to its ability to inhibit CDK2.
  • Biological Research: Used as a tool compound to study kinase inhibition mechanisms.
  • Synthetic Chemistry: Acts as a building block for developing more complex heterocyclic compounds.

Research continues into optimizing its efficacy and understanding its full range of biological activities .

Introduction to Pyridopyrimidine Scaffolds in Medicinal Chemistry

Pyridopyrimidines represent a privileged class of nitrogen-containing heterocycles formed by the fusion of pyridine and pyrimidine rings. These bicyclic scaffolds serve as bioisosteres of purines and quinazolines, enabling targeted interactions with diverse biological macromolecules. Their structural rigidity allows precise three-dimensional orientation of pharmacophoric groups, making them indispensable in rational drug design. The compound 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exemplifies this scaffold, featuring a para-chlorobenzyl substituent that enhances its lipophilicity and target-binding capabilities. Characterized by the molecular formula C₁₄H₁₀ClN₃O₂ (MW: 287.71 g/mol) and CAS registry number 656801-73-9, this derivative demonstrates the versatility of pyridopyrimidine chemistry in generating bioactive molecules [1].

Structural Classification of Pyridopyrimidine Derivatives

The geometry of pyridopyrimidine isomers is defined by the nitrogen atom positions within the fused ring system, leading to four distinct regioisomers:

Table 1: Pyridopyrimidine Isomeric Classification

Isomer TypeFusion PatternKey Substitution SitesRepresentative Therapeutics
Pyrido[2,3-d]pyrimidinePyrimidine C4-C5/Pyridine C8-N7N1, C2, N3, C4, C6, C7Palbociclib (CDK4/6 inhibitor)
Pyrido[3,4-d]pyrimidinePyrimidine C2-N1/Pyridine N3-C4N3, C4, N5, C6, C7, C8Investigational DHFR inhibitors
Pyrido[4,3-d]pyrimidinePyrimidine C2-N1/Pyridine C4-C5N1, C2, N3, C4, C5, C8PDE2/TNFα inhibitors
Pyrido[3,2-d]pyrimidinePyrimidine C4-C5/Pyridine C2-N3N1, C2, N3, C4, C6, C73-(4-Chlorobenzyl) derivative (This compound)

The pyrido[3,2-d]pyrimidine isomer—exemplified by 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione—features a hydrogen-bond-donating N-H adjacent to the carbonyl at C2, facilitating kinase hinge-region interactions. The para-chlorobenzyl group at N3 enhances membrane permeability, while the fused ring system maintains coplanarity essential for stacking within hydrophobic enzyme pockets [2] [7]. Synthetic routes to such derivatives typically involve:

  • Cyclization Strategies: Ring closure via pyrimidine formation (e.g., condensation of aminopyridinecarboxylates with ureas/isocyanates) or pyridine formation (e.g., oxidative aromatization of tetrahydropyridopyrimidines using ceric ammonium nitrate) [7].
  • Regioselective Functionalization: Pd-catalyzed cross-coupling at C6/C7 positions or electrophilic substitution at N1/N3 to modulate target selectivity [2].

Historical Evolution of Pyridopyrimidine-Based Therapeutics

Pyridopyrimidine drug discovery has evolved through three key phases:

Table 2: Milestones in Pyridopyrimidine Drug Development

EraKey AdvancesClinical Impact
1980s–1990sSynthesis of piritrexim (DHFR inhibitor); Early kinase binding motif explorationProof-of-concept for anticancer/antifungal applications
2000s–2010sStructure-guided design of ATP-competitive kinase inhibitors (e.g., PD-173955)Validated pyrido[3,2-d]pyrimidines as kinase scaffolds
2020s–PresentDevelopment of isoform-selective inhibitors (e.g., PI3Kδ inhibitors like S5)High-precision therapeutics for hematologic malignancies

Initial research focused on dihydrofolate reductase (DHFR) inhibition, with piritrexim emerging as a pioneering antitumor/antifolate agent. The discovery that pyrido[3,2-d]pyrimidines could mimic purine binding in kinase ATP pockets revolutionized the field—compounds like PD-173955 demonstrated potent inhibition of Abl tyrosine kinase. Contemporary work leverages crystallography to optimize substituent effects, exemplified by 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, where the chlorobenzyl group balances lipophilicity and steric occupancy for kinase selectivity [2] [6] [9]. Recent synthetic innovations include oxidative aromatization techniques (e.g., CAN-mediated dehydrogenation) enabling efficient access to complex analogs [7].

Significance of Pyrido[3,2-d]pyrimidine Core in Drug Discovery

The pyrido[3,2-d]pyrimidine core offers distinct pharmacological advantages:

  • Multitarget Engagement Capability: The scaffold’s hydrogen-bond acceptor/donor array (N1-H, C2=O, N3, C4=O) permits interactions with conserved kinase hinge regions, while the C6/C7 positions tolerate bulky groups for allosteric modulation. This enables targeting of:
  • PI3Kδ: Critical in B-cell signaling (e.g., compound S5 with IC₅₀ = 2.82 nM) [3]
  • mTOR/PI3K dual targets: As in voxtalisib and AZD8055 [9]
  • BCR-ABL and CDKs: Implicated in leukemias and solid tumors [6]
  • Enhanced Selectivity Profile: Substituents at N3 (e.g., 4-chlorobenzyl in our focal compound) project into hydrophobic regions unique to specific kinase isoforms, reducing off-target effects. The planar core facilitates π-stacking in ATP pockets, while the chloro group enhances cell penetration [1] [3].
  • Synthetic Versatility: The scaffold supports regioselective modifications:
  • N1-Alkylation for solubility modulation
  • C6-aryl/heteroaryl groups for potency enhancement
  • N3-benzyl derivatives (e.g., 4-Cl, 3-CF₃) for kinase selectivity [4] [6]

Table 3: Therapeutic Applications of Pyrido[3,2-d]pyrimidine Derivatives

Biological TargetTherapeutic AreaKey Structural Features
PI3Kδ (e.g., Idelalisib)Hematologic malignanciesN3-Benzyl with electron-withdrawing groups (Cl, CF₃)
mTOR/PI3K (e.g., Voxtalisib)Solid tumorsC6-Hetrocycles (pyrazoles); N1-ethyl
CDK4/6 (e.g., Palbociclib)Breast cancerC8-Cyclopentyl; C2-anilinopyridine
DHFR (e.g., Piritrexim)AntifolatesC2,C4-diamino; C6-(2,5-dimethoxybenzyl)

The 3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold exemplifies these principles—its chlorobenzyl group optimizes steric fit within PI3Kδ’s specificity pocket, while the dione system coordinates catalytic residues. This positions it as a versatile intermediate for developing isoform-selective kinase modulators [1] [3] [6].

Properties

CAS Number

656801-73-9

Product Name

3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

3-[(4-chlorophenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.7 g/mol

InChI

InChI=1S/C14H10ClN3O2/c15-10-5-3-9(4-6-10)8-18-13(19)12-11(17-14(18)20)2-1-7-16-12/h1-7H,8H2,(H,17,20)

InChI Key

TWCWNEXJUHEAFL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)N=C1

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.